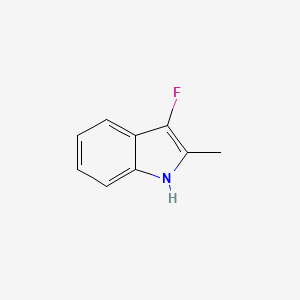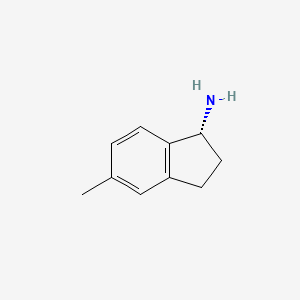
(R)-5-Methyl-indan-1-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Methyl-indan-1-ylamine is a chiral amine compound with a unique structure that includes an indane ring substituted with a methyl group at the 5-position and an amine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methyl-indan-1-ylamine typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of 5-methyl-1-indanone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex under mild temperatures and pressures.
Industrial Production Methods: Industrial production of ®-5-Methyl-indan-1-ylamine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient production.
化学反应分析
Types of Reactions: ®-5-Methyl-indan-1-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
®-5-Methyl-indan-1-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of ®-5-Methyl-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include neurotransmitter systems, where the compound influences the release or uptake of neurotransmitters, thereby affecting neurological functions.
相似化合物的比较
(S)-5-Methyl-indan-1-ylamine: The enantiomer of ®-5-Methyl-indan-1-ylamine, with similar but distinct biological activity.
5-Methyl-indan-1-ylamine: The racemic mixture containing both ® and (S) enantiomers.
Indan-1-ylamine: The parent compound without the methyl substitution.
Uniqueness: ®-5-Methyl-indan-1-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the methyl group at the 5-position also influences its chemical reactivity and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of ®-5-Methyl-indan-1-ylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |
InChI 键 |
GPCQIJHZALEOMP-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)[C@@H](CC2)N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
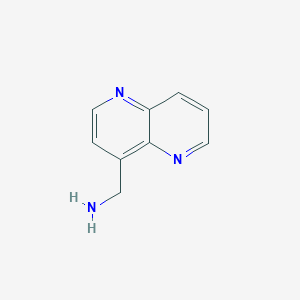
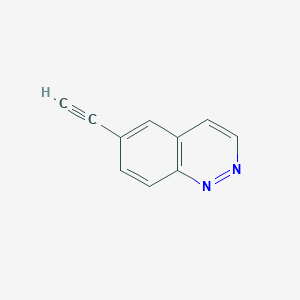

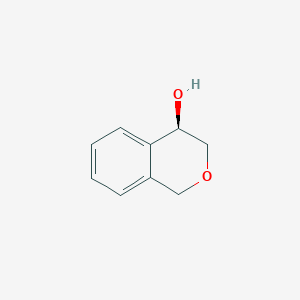
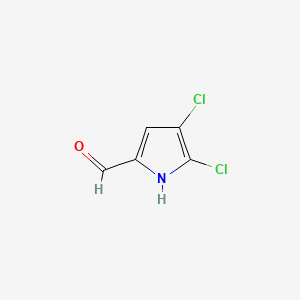
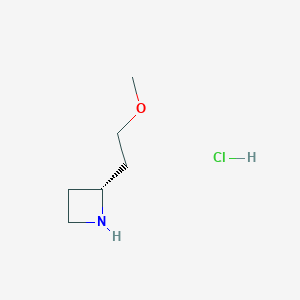
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
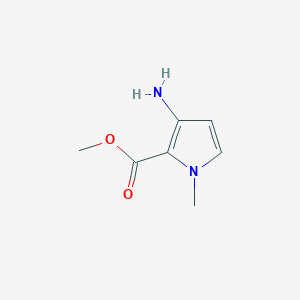

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
